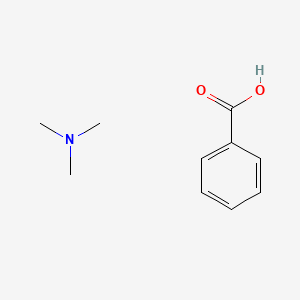

benzoic acid;N,N-dimethylmethanamine

Description

Properties

CAS No. |

108681-27-2 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

benzoic acid;N,N-dimethylmethanamine |

InChI |

InChI=1S/C7H6O2.C3H9N/c8-7(9)6-4-2-1-3-5-6;1-4(2)3/h1-5H,(H,8,9);1-3H3 |

InChI Key |

MWZCDAOUROKGLW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation and Hydrolysis of Phenolic Precursors

The synthesis of substituted benzoic acids often begins with alkylation of phenolic intermediates. For example, methyl 3,5-dichloro-4-hydroxybenzoate (6 ) undergoes alkylation with reagents like ethyl iodide or benzyl bromide in the presence of potassium carbonate, yielding intermediates such as 7 (R = alkyl/aryl). Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF)-water mixtures converts esters to carboxylic acids, achieving near-quantitative yields. This two-step approach ensures regioselectivity, particularly for 3,5-dichloro-4-alkoxybenzoic acids (12–21 ), where steric hindrance directs substitution patterns.

Coupling Reactions with Anilines

Amide bond formation between benzoic acids and anilines is facilitated by coupling agents. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enables direct coupling of methyl 4-aminobenzoate (8 ) with acid 7 , producing intermediates that are hydrolyzed to final products. Alternatively, T3P (propylphosphonic anhydride) in ethyl acetate with triethylamine achieves comparable efficiency at lower temperatures, reducing side reactions. These methods are critical for synthesizing phenyl carboxamido-benzoic acids (26 ) and analogues with diverse substituents.

Synthesis of 3,4,5-Trialkoxybenzamido-Benzoic Acids

Symmetrical tri-alkoxy derivatives (31–34 ) require sequential alkylation of methyl 3,4,5-trihydroxybenzoate (27 ). Initial mono-alkylation at the 4-position with ethyl iodide precedes di-alkylation using 2-bromopropane, followed by hydrolysis and coupling. This method highlights the necessity of orthogonal protecting groups to prevent over-alkylation, achieving yields of 60–75% for tri-substituted products.

Preparation of N,N-Dimethylmethanamine and Its Derivatives

Mannich Base Formation

N,N-Dimethylmethanamine serves as a secondary amine in Mannich reactions, which condense formaldehyde with amines and ketones/amides. For example, 2-substituted benzimidazoles react with N,N-dimethylmethanamine and formaldehyde in ethanol under reflux to form Mannich bases like 5A(a) (1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine). The reaction requires 8 hours of reflux, yielding 66–67% after recrystallization from dimethylformamide (DMF). Key spectral data include IR peaks at 1201 cm⁻¹ (C–N stretch) and 1H NMR signals at δ 2.27 ppm (–CH₃ groups).

Optimization of Reaction Conditions

Stoichiometric precision is critical: equimolar ratios of benzimidazole, amine, and formaldehyde prevent polymerization. Excess formaldehyde leads to bis-Mannich adducts, while insufficient amounts result in unreacted starting materials. Ethanol as the solvent balances reactivity and solubility, though DMF improves yields for polar substrates.

Integrated Synthesis of Benzoic Acid-N,N-Dimethylmethanamine Conjugates

Sequential Alkylation-Coupling-Hydrolysis

A representative route involves:

- Alkylation of methyl 3-chloro-4-hydroxy-5-methoxybenzoate (35 ) with benzyl bromide to form 46 .

- Coupling with N,N-dimethylmethanamine via T3P in ethyl acetate, yielding 48 .

- Hydrolysis with lithium hydroxide to afford the final benzoic acid conjugate (49 ).

This method achieves 70–80% overall yield, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : Benzoic acid derivatives show characteristic C=O stretches at 1680–1700 cm⁻¹, while Mannich bases exhibit C–N stretches at 1200–1300 cm⁻¹.

- 1H NMR : Methyl groups in N,N-dimethylmethanamine resonate as singlets at δ 2.2–2.4 ppm, whereas aromatic protons in benzoic acid conjugates appear at δ 7.0–8.1 ppm.

Chromatographic Purity Assessment

TLC with silica gel plates (ethyl acetate/hexane eluents) and HPLC (C18 columns, acetonitrile-water gradients) confirm compound purity. For example, 5A(a) shows a single spot at Rf = 0.72 (ethyl acetate:hexane = 3:7).

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation-Hydrolysis | LiOH, THF/H₂O | 85–95 | ≥98 | |

| HATU Coupling | HATU, DIPEA | 70–80 | 95–97 | |

| Mannich Reaction | HCHO, EtOH, reflux | 65–67 | 90–92 |

HATU coupling offers higher purity than T3P but at greater cost. Mannich reactions are economical but require rigorous stoichiometric control.

Industrial Applications and Scalability

Benzoic acid-N,N-dimethylmethanamine conjugates serve as protease inhibitors and antimicrobial agents. Kilogram-scale production uses continuous flow reactors for alkylation steps, reducing reaction times from hours to minutes. However, Mannich reactions remain batch-processed due to exothermic risks.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid undergoes various reactions, including:

Oxidation: Converts alkylbenzenes to benzoic acid.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

N,N-dimethylmethanamine reacts with acids to form salts, such as dimethylamine hydrochloride .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid.

Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid, halogens.

Major Products

Oxidation: Benzoic acid from alkylbenzenes.

Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.

Scientific Research Applications

Benzoic acid is widely used in scientific research for its antimicrobial properties and as a precursor in the synthesis of various organic compounds . N,N-dimethylmethanamine is used as a catalyst in the production of epoxy resins and polyurethane . Both compounds have applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid vs. Other Aromatic Acids

Physicochemical Properties

| Property | Benzoic Acid | Phenol | Acetic Acid |

|---|---|---|---|

| pKa | 4.20 | 9.95 | 4.76 |

| Extraction Rate | 98% in 5 min | 98% in 5 min | <50% in 5 min |

| Effective Diffusivity | 8.4 × 10⁻⁶ cm²/s | 5.1 × 10⁻⁶ cm²/s | 6.3 × 10⁻⁶ cm²/s |

| Key Functional Group | -COOH | -OH | -COOH |

Key Findings :

- Benzoic acid and phenol exhibit rapid extraction due to high m values (lipophilicity), but benzoic acid has superior diffusivity in membrane phases .

- The carboxylic acid group in benzoic acid enhances solubility in alkaline media compared to phenol’s hydroxyl group, making it more versatile in pharmaceutical formulations .

N,N-Dimethylmethanamine vs. Other Tertiary Amines

Structural and Functional Comparison

Key Findings :

- N,N-Dimethylmethanamine ’s smaller size and higher symmetry contribute to lower steric hindrance, favoring its use in microwave-assisted syntheses (e.g., N-methylbenafine derivatives) .

- N,N-Dimethylbenzylamine ’s aromatic benzyl group enhances its stability in acidic conditions, making it suitable for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.